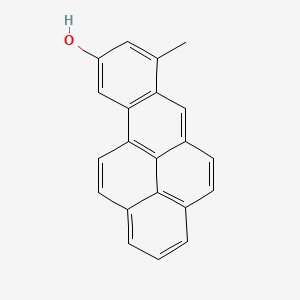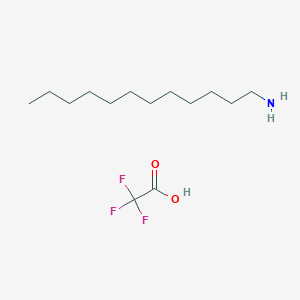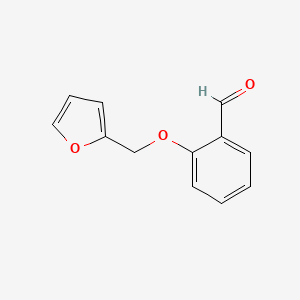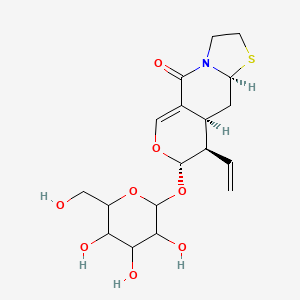
Xylostosidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xylostosidine involves multiple steps, starting from the extraction of precursor compounds from Lonicera xylosteum. The key steps include glycosylation and sulfur incorporation under controlled conditions .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity through advanced extraction and synthesis techniques .
化学反応の分析
Types of Reactions
Xylostosidine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
科学的研究の応用
Xylostosidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of xylostosidine involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the MAPK and TNF signaling pathways, which play crucial roles in cellular responses . The exact molecular targets are still under investigation, but preliminary studies suggest that this compound may interact with key proteins involved in these pathways .
類似化合物との比較
Similar Compounds
Xylostosidine is similar to other monoterpene alkaloid glucosides, such as arctiin and ZINC12153652 . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique sulfur-containing structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
74518-57-3 |
|---|---|
分子式 |
C18H25NO8S |
分子量 |
415.5 g/mol |
IUPAC名 |
(7S,9S,10R,11S)-10-ethenyl-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxa-6-thia-3-azatricyclo[7.4.0.03,7]tridec-1(13)-en-2-one |
InChI |
InChI=1S/C18H25NO8S/c1-2-8-9-5-12-19(3-4-28-12)16(24)10(9)7-25-17(8)27-18-15(23)14(22)13(21)11(6-20)26-18/h2,7-9,11-15,17-18,20-23H,1,3-6H2/t8-,9+,11?,12+,13?,14?,15?,17+,18?/m1/s1 |
InChIキー |
RMTHFMSBPWQULL-LTDZNUIOSA-N |
異性体SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3N(CCS3)C(=O)C2=CO[C@H]1OC4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
C=CC1C2CC3N(CCS3)C(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


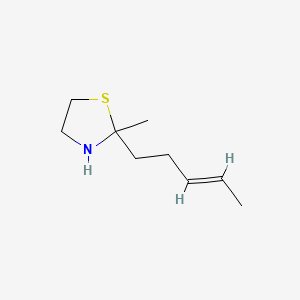
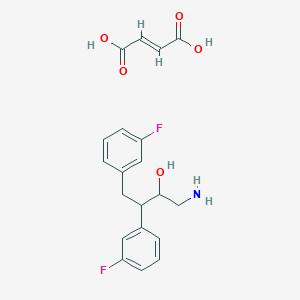
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

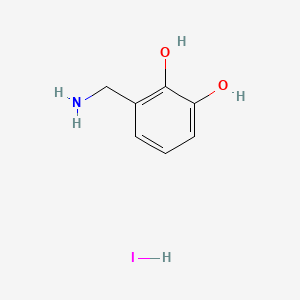

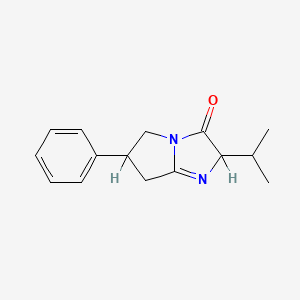
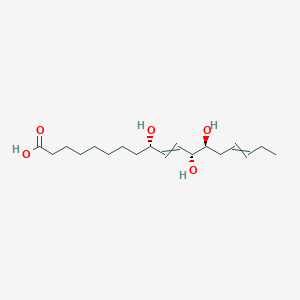
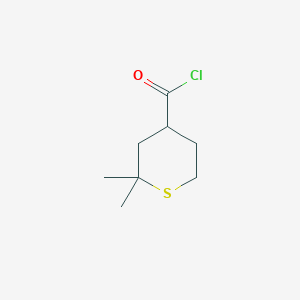
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

